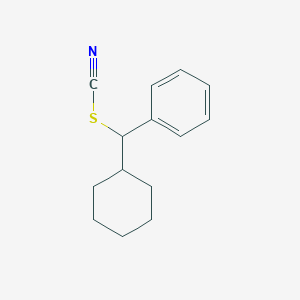

Cyclohexyl(phenyl)methyl thiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

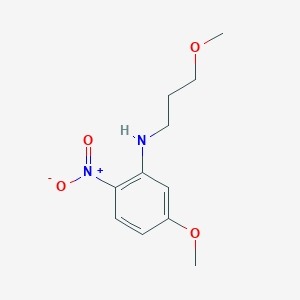

Cyclohexyl(phenyl)methyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are compounds containing the functional group -SCN, which consists of a sulfur atom, a carbon atom, and a nitrogen atom this compound is characterized by the presence of a cyclohexyl group, a phenyl group, and a methyl group attached to the thiocyanate functional group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cyclohexyl(phenyl)methylthiocyanat kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Cyclohexyl(phenyl)methylchlorid mit Kaliumthiocyanat in einem organischen Lösungsmittel wie Aceton oder Ethanol. Die Reaktion verläuft typischerweise unter Rückflussbedingungen, und das Produkt wird durch Filtration und Reinigung isoliert .

Ein weiteres Verfahren verwendet Cyclohexyl(phenyl)methylbromid als Ausgangsmaterial, das mit Natriumthiocyanat in Gegenwart eines Phasentransferkatalysators reagiert. Dieses Verfahren bietet höhere Ausbeuten und eine bessere Selektivität .

Industrielle Produktionsverfahren

Die industrielle Produktion von Cyclohexyl(phenyl)methylthiocyanat verwendet häufig kontinuierliche Strömungsreaktoren, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Der Einsatz von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsparameter, was zu einer gleichmäßigen Produktqualität und einem höheren Durchsatz führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclohexyl(phenyl)methylthiocyanat unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Thiocyanatgruppe kann durch andere Nucleophile wie Amine, Alkohole oder Thiole ersetzt werden.

Oxidation: Das Schwefelatom in der Thiocyanatgruppe kann oxidiert werden, um Sulfonyl-Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine oder Thiole zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid, Kaliumcyanid oder Natriummethoxid werden üblicherweise unter milden Bedingungen verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter sauren oder basischen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Produkte umfassen Cyclohexyl(phenyl)methylamin, Cyclohexyl(phenyl)methylalkohol und Cyclohexyl(phenyl)methylthiol.

Oxidation: Produkte umfassen Cyclohexyl(phenyl)methylsulfonyl-Derivate.

Reduktion: Produkte umfassen Cyclohexyl(phenyl)methylamin und Cyclohexyl(phenyl)methylthiol.

Wissenschaftliche Forschungsanwendungen

Cyclohexyl(phenyl)methylthiocyanat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese verschiedener organischer Verbindungen verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle und krebshemmende Eigenschaften.

Medizin: Forschungen laufen, um ihren Einsatz als Vorläufer für die Arzneimittelentwicklung und als diagnostisches Werkzeug in der medizinischen Bildgebung zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von Cyclohexyl(phenyl)methylthiocyanat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Thiocyanatgruppe kann einen nucleophilen Angriff durch biologische Nucleophile erfahren, was zur Bildung kovalenter Bindungen mit Proteinen oder Enzymen führt. Diese Wechselwirkung kann die Aktivität dieser Biomoleküle modulieren und zu verschiedenen biologischen Effekten führen. Die Verbindung kann auch zelluläre Signalwege stören, was zu Veränderungen der Zellfunktion und des Verhaltens führt .

Wirkmechanismus

The mechanism of action of cyclohexyl(phenyl)methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The compound may also interfere with cellular signaling pathways, leading to changes in cell function and behavior .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylmethylthiocyanat: Fehlt die Cyclohexylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

Cyclohexylmethylthiocyanat: Fehlt die Phenylgruppe, was zu Variationen in der Reaktivität und den Anwendungen führt.

Cyclohexyl(phenyl)methylisothiocyanat: Isomere Form mit unterschiedlicher Reaktivität und biologischen Aktivitäten.

Einzigartigkeit

Cyclohexyl(phenyl)methylthiocyanat ist aufgrund des Vorhandenseins sowohl von Cyclohexyl- als auch von Phenylgruppen einzigartig, die unterschiedliche sterische und elektronische Effekte verleihen. Diese Effekte beeinflussen die Reaktivität, Stabilität und Wechselwirkungen der Verbindung mit anderen Molekülen und machen sie zu einer wertvollen Verbindung für verschiedene Anwendungen .

Eigenschaften

CAS-Nummer |

919474-60-5 |

|---|---|

Molekularformel |

C14H17NS |

Molekulargewicht |

231.36 g/mol |

IUPAC-Name |

[cyclohexyl(phenyl)methyl] thiocyanate |

InChI |

InChI=1S/C14H17NS/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2 |

InChI-Schlüssel |

XOZLTVGVVMTREX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)SC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)

![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)

![1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12630149.png)

![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)

![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)

![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)

![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)

![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12630166.png)

![2-[(1R)-1-Methyl-2-oxo-3-(propan-2-yl)cyclopentyl]ethyl acetate](/img/structure/B12630175.png)